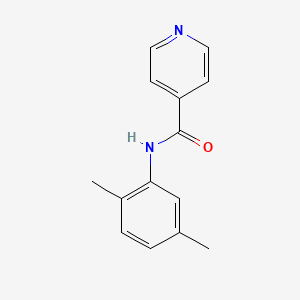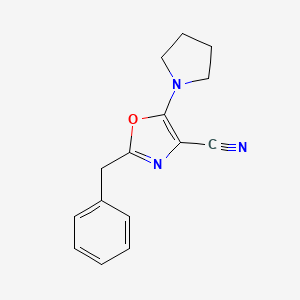
N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea, also known as TBZTD, is a chemical compound that belongs to the class of thiourea accelerators. It is widely used in the rubber industry as a vulcanization accelerator and is known for its excellent scorch resistance and fast curing properties. Apart from its industrial applications, TBZTD has also gained attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea works as a vulcanization accelerator by promoting the cross-linking of rubber molecules, which results in the formation of a strong and durable rubber product. The mechanism of action of this compound in medicine and other fields is still under investigation, but it is believed to involve the inhibition of specific enzymes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In medicine, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors. In agriculture, this compound has been shown to inhibit the growth of fungi and prevent the development of plant diseases. In environmental science, this compound has been shown to catalyze the degradation of organic pollutants and reduce their toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea in lab experiments include its high purity, stability, and reproducibility. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are many potential future directions for the study of N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea, including:
1. Development of new anticancer drugs based on the chemical structure of this compound.
2. Investigation of the mechanism of action of this compound in different fields.
3. Optimization of the synthesis method of this compound to improve its yield and purity.
4. Study of the environmental impact of this compound and its degradation products.
5. Development of new applications for this compound in various fields.
In conclusion, this compound is a versatile chemical compound that has gained attention in scientific research due to its unique chemical properties and potential applications in various fields. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine, agriculture, and environmental science.
Méthodes De Synthèse
N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea can be synthesized by reacting 4-chlorobenzylamine with 2-thienylmethyl isothiocyanate in the presence of a base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate thiourea compound, which is subsequently converted to this compound through a cyclization reaction.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been shown to possess anticancer properties and has been used in the development of new anticancer drugs. In agriculture, this compound has been used as a fungicide to control various plant diseases. In environmental science, this compound has been used as a catalyst in the degradation of organic pollutants.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S2/c14-11-5-3-10(4-6-11)8-15-13(17)16-9-12-2-1-7-18-12/h1-7H,8-9H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTOIRDVWWJTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(1H-1,2,4-triazol-3-ylthio)acetyl]azepane](/img/structure/B5773495.png)

![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5773522.png)
![N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5773525.png)

![3-(2-furyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5773548.png)
![3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773554.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B5773561.png)


![N-cyclopropyl-6-ethyl-2-({3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5773569.png)

![N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5773579.png)

